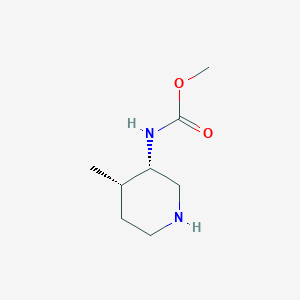![molecular formula C13H17F3N2 B1313421 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine CAS No. 66898-97-3](/img/structure/B1313421.png)
1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine
Übersicht
Beschreibung
1-(3-(Trifluoromethyl)phenyl)methylpiperidin-4-amine, also known as 1-TFMP, is a synthetic organic compound that has a wide range of applications in scientific research. It is used in various fields such as medicinal chemistry, organic synthesis, and pharmacology. In addition, 1-TFMP has been found to have potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine has been used in various scientific research applications. It has been found to have potential therapeutic benefits, and has been studied for its ability to inhibit the activity of enzymes associated with the development of cancer. In addition, this compound has been used to study the effects of drugs on the human body, as well as to study the mechanisms of drug action. It has also been used as a model compound for the synthesis of other compounds, and as a starting material for the synthesis of pharmaceuticals.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body, which play crucial roles in numerous biological processes .
Mode of Action
It’s known that such compounds typically work by binding to their target proteins and modulating their activity, which can lead to a variety of physiological effects .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, leading to downstream effects on cellular function .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been shown to have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine. For instance, storage conditions such as temperature and exposure to light can affect the stability of the compound .
Vorteile Und Einschränkungen Für Laborexperimente
1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in solution. In addition, it is relatively non-toxic and non-irritating. However, there are some limitations to its use in laboratory experiments. It is not water-soluble and can only be used in organic solvents, and it is not suitable for long-term storage.
Zukünftige Richtungen
1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine has a wide range of potential applications in scientific research. Possible future directions for this compound include further research into its therapeutic potential, as well as its potential use as a model compound for the synthesis of other compounds. In addition, further research into its biochemical and physiological effects is needed. Finally, further research into its mechanism of action is needed in order to better understand its potential therapeutic benefits.
Eigenschaften
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)11-3-1-2-10(8-11)9-18-6-4-12(17)5-7-18/h1-3,8,12H,4-7,9,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXWETBTBPDHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512381 | |
| Record name | 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66898-97-3 | |
| Record name | 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1313353.png)






